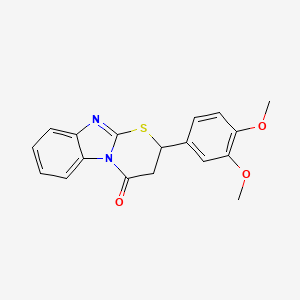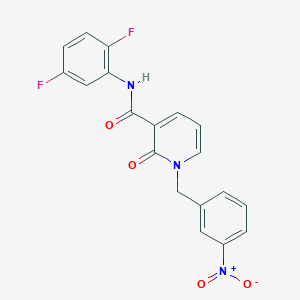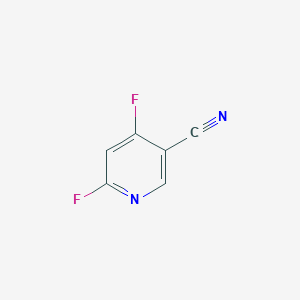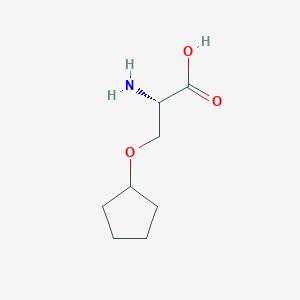![molecular formula C24H17NO7 B2741868 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714228-73-6](/img/no-structure.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a benzodioxin, a chromenone, and a nitrophenyl group . It’s worth noting that these functional groups are often found in bioactive compounds, which suggests that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzodioxin and chromenone groups, for example, are both cyclic structures, which can have significant effects on the compound’s physical and chemical properties.科学的研究の応用
Antimicrobial Effects and Synthetic Derivatives
Research has indicated that derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, possess significant antibacterial activities. These derivatives have been synthesized and characterized, showing bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The study highlights the potential of such compounds in developing novel organic compounds with high levels of antibacterial activity, supported by advanced instrumental methods of analysis (Behrami & Dobroshi, 2019).
Photochemical Synthesis of Pentacyclic Compounds
Another fascinating application is the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones leading to the formation of angular pentacyclic compounds. This photochemical method provides a green and convenient synthesis route, avoiding the use of specific and toxic reagents, and represents a general approach for creating some benzothiophene fused xanthenone derivatives in a single step. This process underscores the versatility of chromen-4-ones in synthesizing complex organic structures (Dalai et al., 2017).
Antioxidant Properties of Derivatives
Further research into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a core structural similarity with the compound , has revealed that these derivatives exhibit notable scavenging activity. This study provides insights into the potential of such compounds in mitigating oxidative stress and suggests avenues for the development of new antioxidant agents (Stanchev et al., 2009).
Cancer Research and Molecular Docking Studies
Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one have been explored for their potential in cancer research. Studies involving molecular docking and pharmacological evaluation have shown that certain derivatives can exhibit moderate to good antibacterial properties, with further molecular docking studies suggesting potential mechanisms of action against specific protein targets. This line of research opens up possibilities for the compound and its derivatives in therapeutic applications, particularly in targeting cancer cells (Lal et al., 2018).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid to form the intermediate, which is then cyclized with chromone in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carbaldehyde", "4-nitrophenylacetic acid", "chromone", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid in the presence of a suitable condensing agent such as DCC or EDC to form the intermediate.", "Step 2: Cyclization of the intermediate with chromone in the presence of a Lewis acid catalyst such as BF3.OEt2 or AlCl3 to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS番号 |
714228-73-6 |
製品名 |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
分子式 |
C24H17NO7 |
分子量 |
431.4 |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2 |
InChIキー |
BITOGDWAJPYFHO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2741791.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2741792.png)


![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)

![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2741807.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)